molecular formula C16H15ClN2O3S B2654440 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine- CAS No. 620157-54-2

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-

Cat. No.: B2654440
CAS No.: 620157-54-2
M. Wt: 350.82
InChI Key: WFNZARWUTALJHK-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiazole ring and a pyrimidine ring. The presence of a chloro-phenyl group and two methyl groups further enhances its chemical properties and potential applications. Thiazolopyrimidines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-8-12(15(21)22-3)13(10-4-6-11(17)7-5-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNZARWUTALJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrimidine derivatives in cancer treatment. The compound has been synthesized and evaluated for its anticancer efficacy against various cancer cell lines.

Case Studies

  • Antiproliferative Effects : A study demonstrated that derivatives of thiazole-pyrimidine exhibited notable antiproliferative activity against human cancer cell lines such as A375 (melanoma), C32 (cutaneous melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Among these, specific derivatives showed IC50 values indicating potent activity against these cell lines .
  • Mechanisms of Action : The structure-activity relationship (SAR) analysis revealed that the presence of the 4-chloro substituent enhances the compound's ability to inhibit cancer cell proliferation. The compound's mechanism involves inducing apoptosis in cancer cells, which was confirmed through flow cytometry assays that measured apoptotic markers .

Synthetic Strategies

The synthesis of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing thiazole derivatives and aromatic aldehydes under acidic conditions to form the thiazolo-pyrimidine framework.
  • Cyclization Techniques : Employing trifluoroacetic anhydride to facilitate cyclization reactions that yield the desired thiazolo-pyrimidine structure .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Anticonvulsant Activity : Some thiazole derivatives have been tested for anticonvulsant effects in animal models. The results indicated that certain modifications could enhance their protective effects against seizures .
  • Antimicrobial Properties : Preliminary studies suggest that thiazole-based compounds exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerA37510–30Induction of apoptosis
AnticancerMCF-75.71Cell cycle arrest
AnticonvulsantPicrotoxin modelED50 18.4Inhibition of neuronal excitability
AntimicrobialVarious pathogensVariesDisruption of microbial membranes

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is unique due to its specific fused ring structure and the presence of a chloro-phenyl group, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. The compound exhibits notable pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities.

The molecular structure of the compound can be described by the following characteristics:

PropertyValue
Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9 g/mol
IUPAC Name Isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI Key BVYVNTRHSOZEMA-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

  • Cervical Cancer (M-HeLa) : The compound exhibited high cytotoxicity with a selectivity index indicating lower toxicity towards normal liver cells compared to cancerous cells .
  • Prostate Cancer (PC3) : Moderate activity was observed against this cell line, suggesting potential for further development as an anticancer agent .

Antibacterial and Antifungal Activity

Thiazolo[3,2-a]pyrimidines have also shown promising antibacterial and antifungal properties. In vitro studies indicated:

  • Broad-spectrum Activity : The compound has been effective against multiple bacterial strains and fungi, making it a candidate for further investigation in infectious disease treatment .

The biological activity of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit certain enzymes involved in critical biological pathways such as the NF-kB inflammatory pathway .

Case Studies

Several case studies have documented the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Cytotoxicity Against M-HeLa Cells :
    • Objective : Evaluate the cytotoxic effects of thiazolo[3,2-a]pyrimidines.
    • Findings : The derivative containing a 4-chlorophenyl group showed higher cytotoxicity than the reference drug Sorafenib .
  • Antibacterial Screening :
    • Objective : Assess antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated significant inhibition zones in agar diffusion tests against tested pathogens .

Q & A

Q. Basic Structural Characterization

  • X-ray Crystallography : Reveals a flattened boat conformation in the pyrimidine ring, with a puckered C5 atom deviating by 0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) are critical for spatial analysis .
  • Spectroscopy : IR confirms carbonyl (C=O) stretches at ~1638 cm⁻¹, while ¹H NMR identifies aromatic protons (δ 7.16–7.79 ppm) and methyl groups (δ 2.1–2.5 ppm) .

How do substituents on the benzylidene group influence diastereoselectivity and molecular conformation?

Q. Advanced Stereochemical Analysis

  • Electron-Withdrawing Groups : Substituents like methoxycarbonyl () or fluorine () favor (Z)-configurations due to steric and electronic effects.
  • Conformational Impact : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) increase dihedral angles between fused rings, altering molecular packing in crystals .

How can discrepancies between NMR data and crystallographic results be resolved in structural analysis?

Q. Advanced Data Interpretation

  • Dynamic Effects : NMR may average signals for flexible moieties (e.g., puckered rings), while X-ray provides static snapshots. For example, NMR might not resolve chiral C5 environments, necessitating crystallography for absolute configuration .
  • Validation : Cross-validate using NOESY (for spatial proximity) and temperature-dependent NMR to detect conformational flexibility .

What strategies improve diastereomeric purity during synthesis?

Q. Advanced Synthetic Optimization

  • Catalyst Control : Piperidine or sodium acetate in ethanol promotes stereoselective cyclization by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity for (Z)-isomers, while protic solvents (e.g., acetic acid) favor thermodynamic products .

What are common byproducts in the synthesis, and how are they characterized?

Q. Basic Byproduct Analysis

  • Byproducts : Unreacted thiourea intermediates or over-oxidized derivatives. These are removed via recrystallization (e.g., ethanol) and characterized by melting point, IR (absence of thiol stretches), and TLC .

How does solvent polarity influence cyclocondensation efficiency?

Q. Advanced Reaction Mechanism

  • High Polarity : Acetic acid increases electrophilicity of carbonyl groups, accelerating cyclization.
  • Low Polarity : Ethanol slows reactions but improves selectivity for kinetically controlled products .

What is the role of sodium acetate in the synthesis?

Basic Catalyst Function
Sodium acetate acts as a weak base, deprotonating intermediates (e.g., thiourea derivatives) to facilitate nucleophilic attack and ring closure .

How does the chiral C5 center influence spectroscopic characterization and racemization risks?

Q. Advanced Chirality Considerations

  • Racemization : Acidic conditions (e.g., acetic acid) may protonate the chiral center, leading to racemization. Use neutral pH during synthesis to minimize this .
  • Analysis : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess, while X-ray confirms absolute configuration .

What computational methods support the study of electronic effects on reactivity?

Q. Advanced Theoretical Modeling

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in electrophilic substitutions.
  • MD Simulations : Model solvent interactions to optimize reaction conditions .

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